molecular formula C12H16O2 B091237 Benzyl isovalerate CAS No. 103-38-8

Benzyl isovalerate

Cat. No. B091237
CAS RN: 103-38-8
M. Wt: 192.25 g/mol
InChI Key: HVJKZICIMIWFCP-UHFFFAOYSA-N
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Description

Benzyl isovalerate is a flavor compound that can be synthesized using isovaleric acid and benzyl chloride as starting materials. The synthesis process involves the use of a strongly acidic cation exchange resin as a catalyst. This method has been shown to be effective, with the catalyst demonstrating good reusability after multiple cycles of the reaction .

Synthesis Analysis

The synthesis of benzyl isovalerate is a green chemistry approach that utilizes readily available starting materials and a reusable catalyst. The reaction conditions, such as the dosage of the catalyst, the molar ratio of benzyl chloride to isovaleric acid, reaction time, and temperature, have been optimized to achieve a high yield of the desired product. The catalyst's reusability indicates a sustainable process, which is an important consideration in industrial applications .

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of benzyl isovalerate, they do provide insights into the structure of related compounds. For example, benzvalene, a valence isomer of benzene, has been extensively studied and is known for its highly reactive double bond due to interactions between the σ system and the double bond . This reactivity is relevant to the synthesis of benzyl isovalerate, as the benzyl component may exhibit similar reactivity patterns.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving benzvalene, which is a structurally related compound to benzyl isovalerate. Benzvalene reacts with numerous electrophiles due to its high-lying HOMO, and the attack usually takes place at the double bond. The reactions can involve zwitterionic intermediates and undergo rearrangements, such as the Wagner-Meerwein rearrangement . These insights into the reactivity of benzvalene can provide a foundation for understanding the chemical behavior of benzyl isovalerate, although the specific reactions of benzyl isovalerate are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl isovalerate are not directly discussed in the provided papers. However, the synthesis paper implies that the compound is stable enough to be isolated and characterized, suggesting that it has a reasonable shelf life for use as a flavoring agent. The reactivity of related compounds like benzvalene indicates that benzyl isovalerate may also be reactive towards electron-deficient substrates, which could be relevant for further functionalization or use in synthesis .

Scientific Research Applications

  • Green Synthesis of Flavor Benzyl Carboxylate : Benzyl carboxylate, synthesized using isovaleric acid and benzyl chloride, has applications in flavoring. This synthesis process uses a strong acidic cation exchange resin as a catalyst, demonstrating good reusability and potential for industrial flavor production (Li Shan-ji, 2010).

  • Biocompatible Nanoparticles for Drug Delivery : Chitosan nanoparticles have been used as a carrier for Benzyl Isothiocyanate, enhancing its solubility and stability. This application is significant in the pharmaceutical field for controlled drug delivery, showing promise for therapeutic applications due to improved biosafety and antimicrobial activity (Uppal et al., 2018).

  • Local Anesthetic Properties : Benzyl alcohol has been studied for its effectiveness as a local anesthetic, providing prolonged cutaneous anesthesia. Its less painful injection compared to lidocaine with epinephrine suggests potential as an alternative anesthetic agent (Wilson & Martin, 1999).

  • Subcutaneous Absorption Kinetics : Research on Benzyl alcohol's subcutaneous drug absorption kinetics in rats indicates its potential as a pharmaceutical adjuvant due to its high lipid-water partition coefficient and relatively non-toxic local anesthetic properties (Ballard & Menczel, 1967).

  • Protein Labeling in Chemical Biology : Benzyl-isothiocyanate-activated fluorescent dyes have been developed for specific labeling of biomolecules, useful in target discovery and diagnostics in medicinal chemistry and chemical biology (Petri et al., 2020).

  • Antiproliferative Effects on Cancer Cells : Studies on Benzyl isothiocyanate have shown its ability to inhibit cell proliferation and induce cell cycle arrest in cancer cells, suggesting its potential role in cancer treatment (Visanji et al., 2004).

  • Antimicrobial Activity : Benzyl Isothiocyanate exhibits significant antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), underscoring its potential as an antibacterial agent (Dias et al., 2014).

  • Renewable Production of Benzyl Alcohol : Engineering Escherichia coli for the biosynthesis of benzyl alcohol from glucose, through a non-natural pathway, highlights its potential for renewable chemical production in industries such as pharmaceuticals and cosmetics (Pugh et al., 2015).

  • Toxicity in Neonatal Units : The use of benzyl alcohol as a preservative in multiple-dose vials has been linked to severe metabolic acidosis and other health issues in very low-birth-weight infants, raising concerns about its safety in medical applications (Kauffman, 1983).

properties

IUPAC Name

benzyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)8-12(13)14-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJKZICIMIWFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047603
Record name Benzyl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a powerful, fruity, apple odour
Record name Benzyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/755/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

116.00 °C. @ 9.00 mm Hg
Record name Benzyl 3-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; poorly soluble in glycerol, propylene glycol; soluble in oils, miscible at room temperature (in ethanol)
Record name Benzyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/755/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.981-0.989
Record name Benzyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/755/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Benzyl isovalerate

CAS RN

103-38-8
Record name Benzyl isovalerate
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Record name Benzyl isovalerate
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Record name Benzyl isovalerate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46124
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Record name Butanoic acid, 3-methyl-, phenylmethyl ester
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Record name Benzyl 3-methylbutanoate
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Record name Benzyl isovalerate
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Record name BENZYL ISOVALERATE
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Record name Benzyl 3-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of 2-(R)-2-[carboxymethyl(4-methoxybenzenesulfonyl)amino]-3-methylbutyric acid benzyl ester (Example 1) (1.05 grams, 2.41 mmol) in methylene chloride (20 mL) were added sequentially triethylamine (0.84 mL, 6.0 mmol),N-benzylmethylamine (0.34 mL, 2.63 mmol) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (1.17 grams, 2.69 mmol). The mixture was stirred at room temperature overnight and then diluted with ethyl acetate. The solution was washed with 0.5N hydrochloric acid solution and brine, dried over magnesium sulfate and concentrated under vacuum. The residue was chromatographed on silica gel using 35% ethyl acetate in hexane (plus a small amount of methylene chloride to load the sample on the column) affording 2-(R)-2-[benzylmethylcarbamoylmethyl)(4-methoxybenzenesulfonyl)amino]-3-methylbutyric acid benzyl ester as a clear oil, 1.14 grams (88%).
[Compound]
Name
2-(R)-2-[carboxymethyl(4-methoxybenzenesulfonyl)amino]-3-methylbutyric acid benzyl ester
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-(R)-2-[carboxymethyl(4-methoxybenzenesulfonyl)amino]-3-methylbutyric acid benzyl ester (example 1) (905 mg, 2.08 mmol) in methylene chloride (18 mL) were added sequentially triethylamine (0.72 mL, 5.14 mmol), benzylamine (0.25 mL, 2.29 mmol) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (1.01 grams, 2.28 mmol). The mixture was stirred at room temperature overnight and then diluted with ethyl acetate. The solution was washed with 0.5 N hydrochloric acid solution and brine, dried over magnesium sulfate and concentrated under vacuum. The residue was chromatographed on silica gel using a 2:5:16 ratio of methylene chloride/ethyl acetate/hexane affording 2-(R)-2-[benzylcarbamoylmethyl)(4-methoxybenzenesulfonyl)amino]-3-methylbutyric acid benzyl ester as a clear oil, 933 mg (86%).
[Compound]
Name
2-(R)-2-[carboxymethyl(4-methoxybenzenesulfonyl)amino]-3-methylbutyric acid benzyl ester
Quantity
905 mg
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
250
Citations
EFSA Panel on Additives and Products or … - EFSA …, 2012 - Wiley Online Library
… Benzaldehyde Benzoic acid Benzyl acetate Benzyl alcohol Benzyl benzoate Benzyl butyrate Benzyl cinnamate Benzyl formate Benzyl hexanoate Benzyl isobutyrate Benzyl isovalerate …
Number of citations: 29 efsa.onlinelibrary.wiley.com
M Doi, H Nimitkeatkai, K Inamoto, Y Ueda - … International Symposium on …, 2006 - actahort.org
… Since benzyl isovalerate and 2-phenylethyl isovalerate have a high boiling point of 246C and 268C, respectively, the equivalent pressure levels in the headspace must be lower than …
Number of citations: 2 www.actahort.org
X Monseur, J Walravens, P Dourte… - Journal of High …, 1981 - Wiley Online Library
… , probably because of better separation of the internal standard from benzyl isovalerate. … butyrate; 7, benzyl isovalerate; 8, benzyl valerate; 9, benzyl crotonate; 10, benzyl caproate. …
J Pevsner, V Hou, AM Snowman, SH Snyder - Journal of biological …, 1990 - Elsevier
… Esters High affinity Benzyl isovalerate Benzyl benzoate Moderate affinity Octyl isovalerate … Aromatics High affinity Benzyl isovalerate Amyl-cinnamic alde- hyde 2-Hexylpyridine 3-…
Number of citations: 193 www.sciencedirect.com
X Dang, Q Li, H Li, Y Yang, L Zhang, Y Hu - Journal of Polymer Research, 2014 - Springer
… LDA solution in THF (180 mL, 2 M) was cooled to −78 C under nitrogen atmosphere, to which a solution of benzyl isovalerate (1) (57.7 g, 0.3 mol) in THF (150 mL) was added over 1.5 h, …
Number of citations: 16 link.springer.com
CE Smith, N Allen, OA Nelson - Journal of Economic …, 1943 - academic.oup.com
… Of the other chemicals, the original of diPhenyl ether, first fractions of benzyl isovalerate and palmitaldehyde, and the residue of benzyl acetate were most attractive. Several other …
Number of citations: 31 academic.oup.com
Y Jiang, N Zhao, F Wang, F Chen - Journal of the American …, 2011 - journals.ashs.org
… , geranyl isovalerate, benzyl isovalerate, and benzyl tiglate. … and benzaldehyde, benzyl isovalerate, and benzyl tiglate are … pathway for benzaldehyde, benzyl isovalerate, and benzyl …
Number of citations: 9 journals.ashs.org
KHC Baser, T Oözek, M Kürkçüoglu… - Journal of essential oil …, 2000 - Taylor & Francis
Crushed fruits and herbal parts of Seseli campestre were separately subjected to hydrodistillation. The oils were analyzed by GC/MS. Ninety seven compounds representing 95% of the …
Number of citations: 38 www.tandfonline.com
DS Pandian, NS Nagarajan - jacsdirectory.com
… Other major components present in the supercritical fluid extracts were β-methasone valerate, valeranone, benzyl isovalerate , nerolidol, methylvaleric acid and geranyl isovalerate …
Number of citations: 8 jacsdirectory.com
F Senatore, R De Fusco, V De Feo - Journal of Essential Oil …, 1997 - Taylor & Francis
Essential oils from the leaves and flowering tops of Salvia glutinosa L. were obtained by hydrodistillation. The oil content was 0.05% (v/w), and 0.03% (v/w), for the leaves and the …
Number of citations: 50 www.tandfonline.com

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